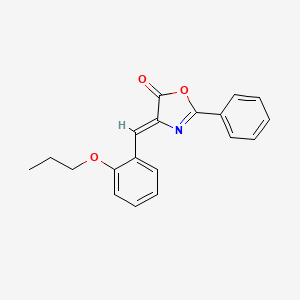
2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as PPO, is a heterocyclic compound that has been extensively studied due to its various biological activities. It belongs to the family of oxazolones, which are known for their diverse pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as COX-2, or by interfering with the signaling pathways involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its diverse range of biological activities. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of new drugs based on the structure of 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one. Another area of interest is the investigation of the mechanisms underlying its various biological activities. Additionally, further studies are needed to determine the potential side effects of 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one and to establish its safety profile in humans.
Métodos De Síntesis
2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one can be synthesized through the condensation reaction between 2-propoxybenzaldehyde and 2-amino-phenyl-4-methoxy-acetic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at high temperature and pressure.
Aplicaciones Científicas De Investigación
2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Studies have also shown that 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has the ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Propiedades
IUPAC Name |
(4Z)-2-phenyl-4-[(2-propoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-12-22-17-11-7-6-10-15(17)13-16-19(21)23-18(20-16)14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTCHBXGGHWIAJ-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

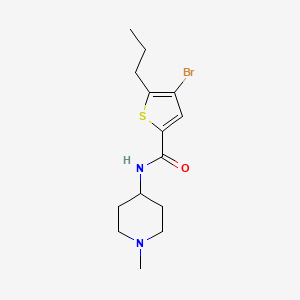
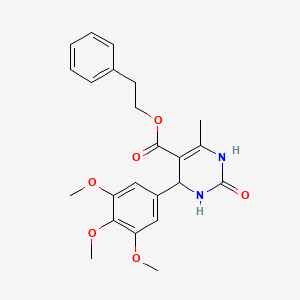

![ethyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4937625.png)
![N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea](/img/structure/B4937654.png)
![N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B4937662.png)
![5-(2,5-dimethyl-3-furyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4937673.png)
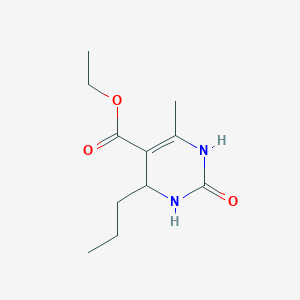

![(3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4937694.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-pyridinyl)acetamide](/img/structure/B4937697.png)
![5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4937708.png)
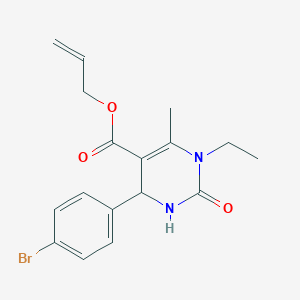
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4937717.png)